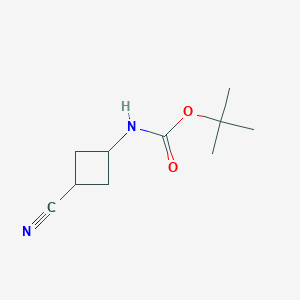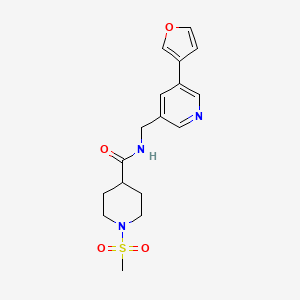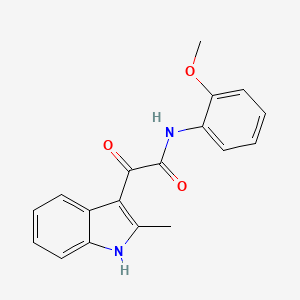![molecular formula C22H14F3N3O2 B2556252 4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide CAS No. 338975-91-0](/img/structure/B2556252.png)
4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide” is a chemical compound with the molecular formula C23H16F3N3O2 . It has a molecular weight of 423.4 g/mol . The compound is also known by the synonyms AKOS001147696 and Z29859760 .
Molecular Structure Analysis
The molecular structure of “this compound” includes several key functional groups. The compound contains a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridine rings . The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry, often used to improve the metabolic stability and lipophilicity of drug candidates .
Physical And Chemical Properties Analysis
The compound “this compound” has several computed properties. It has a molecular weight of 423.4 g/mol and a XLogP3-AA value of 4.5, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . It also has a topological polar surface area of 61.8 Ų, which can influence its ability to cross biological membranes .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on phthalazine derivatives has shown their potential in antimicrobial applications. For instance, some newly synthesized 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives were identified for their antimicrobial activity, indicating the versatile use of phthalazine compounds in developing antimicrobial agents (El-Hashash et al., 2012).
Advanced Material Development
Phthalazine derivatives have also been explored for their application in advanced materials. For example, a novel series of soluble aromatic polyamides containing the phthalazinone moiety exhibited excellent thermal stability and mechanical properties, making them suitable candidates for high-performance polymeric materials (Yu et al., 2009). This highlights the potential of phthalazine derivatives in material science, particularly in developing heat-resistant and processable polymers.
Drug Discovery and Biological Applications
In the realm of drug discovery and biology, phthalazine derivatives have been identified as core skeletons for designing potent and selective human A3 adenosine receptor antagonists. This illustrates the compound's utility in medicinal chemistry, particularly in targeting specific receptors for therapeutic purposes (Poli et al., 2011).
Mechanism of Action
While the exact mechanism of action for “4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide” is not specified in the literature I retrieved, a study has identified a similar 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative as an effective anti-inflammatory agent . This suggests that “this compound” may also have potential anti-inflammatory properties.
properties
IUPAC Name |
4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-22(24,25)14-7-6-10-16(13-14)28-21(30)18-12-5-4-11-17(18)19(27-28)20(29)26-15-8-2-1-3-9-15/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNUWSKLKFBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)
![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride](/img/structure/B2556171.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)








![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)

